2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol 2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492350
InChI: InChI=1S/C19H16F3NOS2/c1-11-9-15(7-8-16(11)24)25-10-17-12(2)23-18(26-17)13-3-5-14(6-4-13)19(20,21)22/h3-9,24H,10H2,1-2H3
SMILES:
Molecular Formula: C19H16F3NOS2
Molecular Weight: 395.5 g/mol

2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol

CAS No.:

Cat. No.: VC16492350

Molecular Formula: C19H16F3NOS2

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol -

Specification

Molecular Formula C19H16F3NOS2
Molecular Weight 395.5 g/mol
IUPAC Name 2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenol
Standard InChI InChI=1S/C19H16F3NOS2/c1-11-9-15(7-8-16(11)24)25-10-17-12(2)23-18(26-17)13-3-5-14(6-4-13)19(20,21)22/h3-9,24H,10H2,1-2H3
Standard InChI Key NPCWDUPHMLFWMT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenol, reflects its three primary components:

  • A phenolic group (2-methyl-4-thiophenol) providing acidity and reactivity.

  • A thiazole ring (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl) contributing to heterocyclic stability and potential bioactivity.

  • A thioether bridge (-SCH2_2-) linking the phenolic and thiazole moieties .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number636589-63-4
Molecular FormulaC19H16F3NOS2\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{NOS}_{2}
Molecular Weight395.46 g/mol
MDL NumberMFCD33022183
SMILES NotationCC1=CC(SCC2=C(C)N=C(C3=CC=C(C(F)(F)F)C=C3)S2)=CC=C1O

The presence of the trifluoromethyl group (-CF3_3) enhances lipid solubility and metabolic stability, making the compound a candidate for drug discovery .

Synthesis and Manufacturing

Synthetic Pathway

A published synthesis route involves a multi-step reaction starting with 4-iodo-2-methylphenol and 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole (Formula VIII) :

  • Grignard Reaction: 4-Iodo-2-methylphenol reacts with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0°C.

  • Lithiation and Sulfur Incorporation: tert-Butyllithium and elemental sulfur are added at -78°C to form a thiolate intermediate.

  • Alkylation: The thiolate reacts with 5-bromomethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole to yield the final product via nucleophilic substitution.

Key Reaction Conditions:

  • Solvent: Anhydrous THF.

  • Temperature: -78°C to 0°C.

  • Yield: 87% after silica gel chromatography (hexane:ethyl acetate = 3:1) .

Physical and Chemical Properties

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum displays signals for the phenolic -OH (δ 9.2 ppm), thiazole protons (δ 7.8–8.2 ppm), and trifluoromethyl group (δ -63 ppm in 19F^{19}\text{F}-NMR) .

  • MS: ESI-MS shows a molecular ion peak at m/z 395.1 ([M+H]+^+) .

Applications and Derivatives

Pharmaceutical Intermediate

The compound is a key precursor for 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)phenoxy)acetic acid (CAS 317318-70-0), a potential anti-inflammatory agent . The acetic acid derivative’s enhanced water solubility (via the carboxylate group) improves bioavailability .

Selenium Analog

Replacing the sulfur atom in the thioether bridge with selenium yields 2-(2-methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid (PubChem CID 11620299), which exhibits altered redox properties and potential antitumor activity .

Table 2: Comparison of Derivatives

PropertyPhenol Compound (CAS 636589-63-4)Acetic Acid Derivative (CAS 317318-70-0)Selenium Analog (CID 11620299)
Molecular FormulaC19H16F3NOS2\text{C}_{19}\text{H}_{16}\text{F}_{3}\text{NOS}_{2}C21H18F3NO3S2\text{C}_{21}\text{H}_{18}\text{F}_{3}\text{NO}_{3}\text{S}_{2}C21H18F3NO3Se2\text{C}_{21}\text{H}_{18}\text{F}_{3}\text{NO}_{3}\text{Se}_{2}
Molecular Weight395.46 g/mol453.51 g/mol500.40 g/mol
Key Functional GroupPhenolCarboxylic AcidSelenoether
Potential ApplicationIntermediateAnti-inflammatoryAntitumor

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